Welcome to the BenchChem Online Store!
molecular formula C7H14O2 B1204627 2-Methylhexanoic acid CAS No. 4536-23-6

2-Methylhexanoic acid

Cat. No. B1204627
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05344975

Procedure details

A mixture of 40 g of p-toluenesulfonic acid monohydrate and 313 g of diethyl butylmethylmalonate was heated to 125°-135° C. in a flask equipped with a distillation column packed with Raschig rings. After 15 minutes, ethanol began to reflux in the distillation head. Ethanol was distilled as it formed and the pot temperature was maintained at 120°-126° C. by periodic addition of water to the pot. After 22 hours, the distillation of ethanol had ceased. The mixture then was cooled and treated with 70 ml of water. The layers were separated to afford 159.2 g (90.6% yield) of 2-methylhexanoic acid (99.8% pure by VPC).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.6%

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:13]([C:17](C)([C:23](OCC)=O)[C:18]([O:20]CC)=[O:19])[CH2:14][CH2:15][CH3:16].C(O)C>O>[CH3:23][CH:17]([CH2:13][CH2:14][CH2:15][CH3:16])[C:18]([OH:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
313 g
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)(C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 125°-135° C. in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation column
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the distillation head
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled as it
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
After 22 hours
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
the distillation of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled
ADDITION
Type
ADDITION
Details
treated with 70 ml of water
CUSTOM
Type
CUSTOM
Details
The layers were separated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 159.2 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05344975

Procedure details

A mixture of 40 g of p-toluenesulfonic acid monohydrate and 313 g of diethyl butylmethylmalonate was heated to 125°-135° C. in a flask equipped with a distillation column packed with Raschig rings. After 15 minutes, ethanol began to reflux in the distillation head. Ethanol was distilled as it formed and the pot temperature was maintained at 120°-126° C. by periodic addition of water to the pot. After 22 hours, the distillation of ethanol had ceased. The mixture then was cooled and treated with 70 ml of water. The layers were separated to afford 159.2 g (90.6% yield) of 2-methylhexanoic acid (99.8% pure by VPC).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.6%

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:13]([C:17](C)([C:23](OCC)=O)[C:18]([O:20]CC)=[O:19])[CH2:14][CH2:15][CH3:16].C(O)C>O>[CH3:23][CH:17]([CH2:13][CH2:14][CH2:15][CH3:16])[C:18]([OH:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
313 g
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)(C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 125°-135° C. in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation column
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the distillation head
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled as it
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
After 22 hours
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
the distillation of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled
ADDITION
Type
ADDITION
Details
treated with 70 ml of water
CUSTOM
Type
CUSTOM
Details
The layers were separated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 159.2 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.